

Synthesis of 2-Amino-5-Iodopyridine-3-Carbaldehyde: An In-depth Technical Guide

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Compound of Interest

Compound Name: 2-Amino-5-Iodopyridine-3-Carbaldehyde

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Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for **2-Amino-5-Iodopyridine-3-Carbaldehyde**, a valuable building block in medicinal chemistry and drug development. Two primary synthetic routes are detailed, starting from either 2-aminopyridine or the commercially available 2-aminonicotinaldehyde. This document includes detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflows to aid researchers in the efficient preparation of this key intermediate.

Introduction

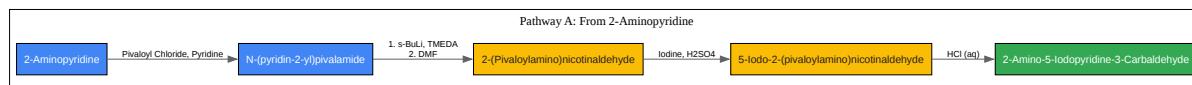
2-Amino-5-Iodopyridine-3-Carbaldehyde is a substituted pyridine derivative of significant interest in the pharmaceutical industry. Its trifunctional nature, featuring an amino group, a halogen, and a reactive carbaldehyde, makes it a versatile precursor for the synthesis of complex heterocyclic compounds, including kinase inhibitors and other biologically active molecules. This guide outlines two effective strategies for its synthesis, providing detailed procedural information and comparative data.

Synthetic Pathways

Two principal pathways for the synthesis of **2-Amino-5-Iodopyridine-3-Carbaldehyde** have been identified and are presented below.

Pathway A: Multi-step Synthesis from 2-Aminopyridine

This pathway involves a four-step sequence starting from the readily available 2-aminopyridine. The key transformations include the protection of the amino group, directed ortho-lithiation and formylation, subsequent iodination, and final deprotection.

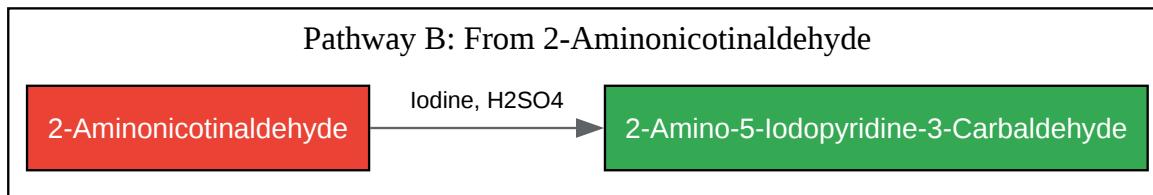


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Caption: Multi-step synthesis of **2-Amino-5-Iodopyridine-3-Carbaldehyde** from 2-Aminopyridine.

Pathway B: Direct Iodination of 2-Aminonicotinaldehyde

This more direct approach utilizes the commercially available 2-aminonicotinaldehyde as the starting material and involves a single iodination step.



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Caption: Direct synthesis of **2-Amino-5-Iodopyridine-3-Carbaldehyde** from 2-Aminonicotinaldehyde.

Quantitative Data

The following table summarizes the key quantitative data for the reactions in the proposed synthetic pathways.

Step	Starting Material	Product	Reagents	Yield (%)	Purity (%)
Pathway A-1	2-Aminopyridine	N-(pyridin-2-yl)pivalamide	Pivaloyl chloride, Pyridine	~95	>98
Pathway A-2	N-(pyridin-2-yl)pivalamide	2-(Pivaloylamino)nicotinaldehyde	s-BuLi, TMEDA, DMF	70-80	>95
Pathway A-3	2-(Pivaloylamino)nicotinaldehyde	5-Iodo-2-(pivaloylamino)nicotinaldehyde	Iodine, H ₂ SO ₄	60-70	>95
Pathway A-4	5-Iodo-2-(pivaloylamino)nicotinaldehyde	2-Amino-5-iodopyridine-3-Carbaldehyde	HCl (aq)	>90	>98
Pathway B	2-Aminonicotinaldehyde	2-Amino-5-iodopyridine-3-Carbaldehyde	Iodine, H ₂ SO ₄	65-75	>98

Experimental Protocols

Pathway A: Multi-step Synthesis from 2-Aminopyridine

Step A-1: Synthesis of N-(pyridin-2-yl)pivalamide (Protection)

- To a solution of 2-aminopyridine (1.0 eq) in anhydrous pyridine at 0 °C, add pivaloyl chloride (1.1 eq) dropwise.
- Allow the reaction mixture to warm to room temperature and stir for 12 hours.
- Pour the reaction mixture into ice water and extract with ethyl acetate.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by flash chromatography to afford N-(pyridin-2-yl)pivalamide.

Step A-2: Synthesis of 2-(Pivaloylamino)nicotinaldehyde (Formylation)

- To a solution of N-(pyridin-2-yl)pivalamide (1.0 eq) and TMEDA (2.2 eq) in anhydrous THF at -78 °C, add s-BuLi (2.2 eq) dropwise, maintaining the temperature below -70 °C.
- Stir the reaction mixture at -78 °C for 1 hour.
- Add anhydrous DMF (3.0 eq) dropwise and continue stirring at -78 °C for 2 hours.
- Quench the reaction with saturated aqueous ammonium chloride solution and allow it to warm to room temperature.
- Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
- Purify the residue by column chromatography to yield 2-(pivaloylamino)nicotinaldehyde.

Step A-3: Synthesis of 5-Iodo-2-(pivaloylamino)nicotinaldehyde (Iodination)

- To a solution of 2-(pivaloylamino)nicotinaldehyde (1.0 eq) in concentrated sulfuric acid at 0 °C, add iodine (1.1 eq) portionwise.
- Stir the mixture at room temperature for 24 hours.
- Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

- Extract the product with dichloromethane, wash the organic phase with sodium thiosulfate solution and brine, dry over anhydrous magnesium sulfate, and evaporate the solvent.
- Recrystallize the crude product from ethanol to obtain 5-iodo-2-(pivaloylamino)nicotinaldehyde.

Step A-4: Synthesis of **2-Amino-5-Iodopyridine-3-Carbaldehyde** (Deprotection)

- Suspend 5-iodo-2-(pivaloylamino)nicotinaldehyde (1.0 eq) in a 6 M aqueous solution of hydrochloric acid.
- Heat the mixture at reflux for 6 hours.
- Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium carbonate.
- Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.
- Purify the crude product by flash chromatography to give **2-Amino-5-Iodopyridine-3-Carbaldehyde**.

Pathway B: Direct Iodination of 2-Aminonicotinaldehyde

- Dissolve 2-aminonicotinaldehyde (1.0 eq) in concentrated sulfuric acid at 0 °C.
- Add iodine (1.1 eq) in portions to the stirred solution.[\[1\]](#)
- Allow the reaction to proceed at room temperature for 24 hours.
- Pour the reaction mixture carefully onto ice and neutralize with a saturated aqueous solution of sodium bicarbonate.
- Extract the resulting precipitate with ethyl acetate.
- Wash the combined organic layers with a 10% aqueous solution of sodium thiosulfate and then with brine.

- Dry the organic phase over anhydrous sodium sulfate and remove the solvent under reduced pressure.
- Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield **2-Amino-5-Iodopyridine-3-Carbaldehyde**.[\[1\]](#)

Conclusion

This guide has detailed two robust synthetic pathways for the preparation of **2-Amino-5-Iodopyridine-3-Carbaldehyde**. Pathway A, while longer, is advantageous when 2-aminonicotinaldehyde is not readily available. Pathway B offers a more direct and efficient route, ideal for rapid synthesis when the starting material is accessible. The choice of pathway will depend on the availability of starting materials, desired scale, and the specific needs of the research project. The provided experimental protocols and quantitative data serve as a valuable resource for chemists in the field of drug discovery and development.

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References

- 1. Buy 2-Amino-5-Iodopyridine-3-Carbaldehyde | 578007-67-7 [smolecule.com]
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